molecular formula C18H17N3O4S2 B11569222 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

Cat. No.: B11569222
M. Wt: 403.5 g/mol
InChI Key: SFKFSRLUZDMBLJ-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE is a complex organic compound featuring both imidazolidin and benzoxazol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the benzoxazol moiety . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHANONE: Similar structure but with a benzimidazole moiety instead of benzoxazole.

    1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1H-BENZIMIDAZOL-2-YL)ETHANONE: Lacks the sulfanyl group, leading to different chemical properties.

Uniqueness

1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE is unique due to its combination of imidazolidin and benzoxazol moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions .

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-(1,3-benzoxazol-2-ylsulfanyl)ethanone

InChI

InChI=1S/C18H17N3O4S2/c22-17(12-26-18-19-15-8-4-5-9-16(15)25-18)20-10-11-21(13-20)27(23,24)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

SFKFSRLUZDMBLJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CN1C(=O)CSC2=NC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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